2-[3-(morpholin-4-ylmethyl)phenyl]quinoline
Overview
Description
2-[3-(Morpholin-4-ylmethyl)phenyl]quinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with a morpholin-4-ylmethyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the morpholin-4-ylmethyl group onto the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholin-4-ylmethyl)phenyl]quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
2-[3-(Morpholin-4-ylmethyl)phenyl]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(morpholin-4-ylmethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . Additionally, it can inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Piperidin-4-ylmethyl)phenyl]quinoline
- 2-[3-(Aminomethyl)phenyl]quinoline
- 2-[3-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
Uniqueness
2-[3-(Morpholin-4-ylmethyl)phenyl]quinoline is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct physicochemical properties and biological activities compared to other similar compounds . This structural feature enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4-[(3-quinolin-2-ylphenyl)methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-7-19-17(5-1)8-9-20(21-19)18-6-3-4-16(14-18)15-22-10-12-23-13-11-22/h1-9,14H,10-13,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCJOZBWLRPFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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